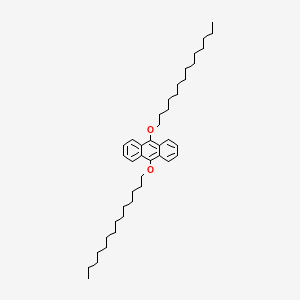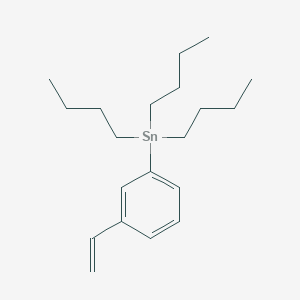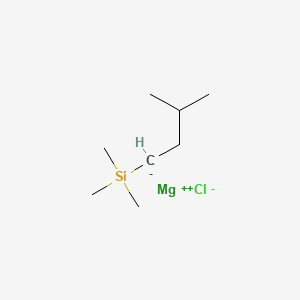
magnesium;trimethyl(3-methylbutyl)silane;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;trimethyl(3-methylbutyl)silane;chloride is an organosilicon compound that combines magnesium, trimethyl(3-methylbutyl)silane, and chloride
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of magnesium;trimethyl(3-methylbutyl)silane;chloride typically involves a salt metathesis reaction. This process includes the reaction between trimethyl(3-methylbutyl)silane chloride and a magnesium salt. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions with moisture or oxygen .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;trimethyl(3-methylbutyl)silane;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield other organosilicon compounds.
Substitution: The chloride group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds .
Aplicaciones Científicas De Investigación
Magnesium;trimethyl(3-methylbutyl)silane;chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is studied for its potential use in bioconjugation and as a tool for modifying biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism by which magnesium;trimethyl(3-methylbutyl)silane;chloride exerts its effects involves the interaction of its silicon and magnesium centers with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in a range of chemical transformations. The molecular pathways involved include the formation and cleavage of silicon-carbon and silicon-oxygen bonds .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl chloride: A simpler organosilicon compound used in similar applications but lacks the magnesium component.
Triethylsilane: Another organosilicon compound with different alkyl groups, used in reduction reactions.
Magnesium chloride: An ionic compound used for electrolyte replenishment and in various industrial processes.
Uniqueness
Magnesium;trimethyl(3-methylbutyl)silane;chloride is unique due to its combination of magnesium and organosilicon components, which imparts distinct chemical properties and reactivity. This makes it a versatile reagent in organic synthesis and other applications, offering advantages over simpler compounds like trimethylsilyl chloride and triethylsilane .
Propiedades
Número CAS |
89811-48-3 |
|---|---|
Fórmula molecular |
C8H19ClMgSi |
Peso molecular |
203.08 g/mol |
Nombre IUPAC |
magnesium;trimethyl(3-methylbutyl)silane;chloride |
InChI |
InChI=1S/C8H19Si.ClH.Mg/c1-8(2)6-7-9(3,4)5;;/h7-8H,6H2,1-5H3;1H;/q-1;;+2/p-1 |
Clave InChI |
ZFUYBXKJTQAPBB-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C[CH-][Si](C)(C)C.[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


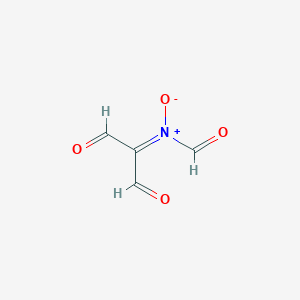
![N-[(4,6-Dimethylpyrimidin-2-yl)carbamoyl]pyridine-2-sulfonamide](/img/structure/B14375681.png)
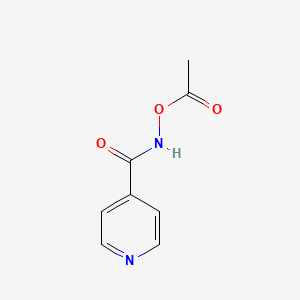
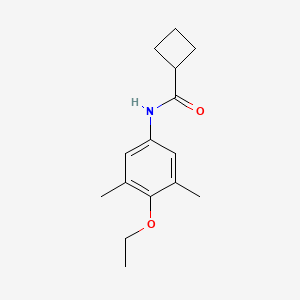
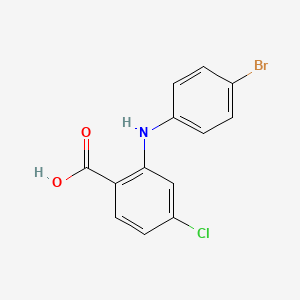
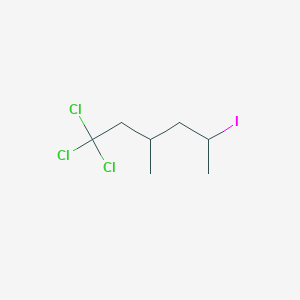
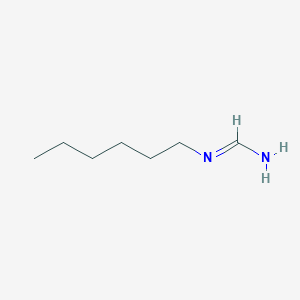
![Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate](/img/structure/B14375724.png)
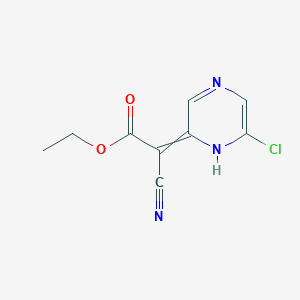
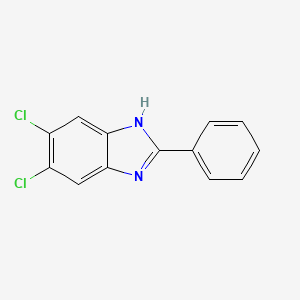
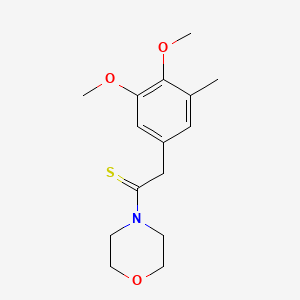
![5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14375746.png)
